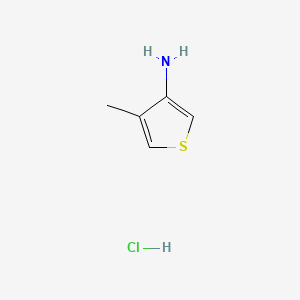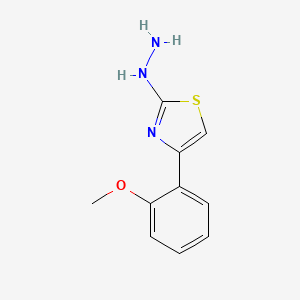
4-Ethynylpiperidine
Übersicht
Beschreibung
4-Ethynylpiperidine is an organic compound with the molecular formula C₇H₁₁N. It is a derivative of piperidine, where an ethynyl group is attached to the fourth carbon of the piperidine ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Ethynylpiperidine can be synthesized through several methods. One common approach involves the alkylation of piperidine with an ethynyl halide under basic conditions. For example, piperidine can be reacted with ethynyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide to yield this compound.
Another method involves the Sonogashira coupling reaction, where piperidine is coupled with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst. This reaction typically requires an inert atmosphere and is conducted at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethynylpiperidine undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The triple bond in the ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst is common.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Formation of 4-oxo-piperidine derivatives.
Reduction: Formation of 4-ethylpiperidine or 4-vinylpiperidine.
Substitution: Formation of halogenated piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Ethynylpiperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: It can be used in the design of bioactive molecules, such as enzyme inhibitors or receptor ligands.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 4-ethynylpiperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions or covalent bonding with active sites, influencing the activity of the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Vinylpiperidine: Similar structure but with a vinyl group instead of an ethynyl group.
4-Ethylpiperidine: Contains an ethyl group instead of an ethynyl group.
4-Phenylpiperidine: Contains a phenyl group, offering different reactivity and applications.
Uniqueness
4-Ethynylpiperidine is unique due to the presence of the ethynyl group, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in synthetic chemistry for introducing alkyne functionality into molecules, which can be further manipulated through various chemical reactions.
Eigenschaften
IUPAC Name |
4-ethynylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N/c1-2-7-3-5-8-6-4-7/h1,7-8H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOORBMXLUBSEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70412959 | |
| Record name | 4-ethynylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70412959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
738577-08-7 | |
| Record name | 4-Ethynylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=738577-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-ethynylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70412959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes certain 4-Ethynylpiperidine derivatives promising for immunostimulatory drug development?
A1: Research suggests that specific structural modifications within the this compound scaffold can lead to compounds with notable immunostimulatory activity. For instance, 1-(3-n-butoxypropyl) piperidine-3-methyl-4-spiro-5’-imidazolidine-2’,4’-dione, a this compound derivative, demonstrated significantly greater immunostimulatory activity compared to the known drug levamisole in a study focusing on immune response modulation. [] This enhanced activity, coupled with the compound's relatively low toxicity profile, highlights its potential for further exploration in the development of novel immunostimulatory drugs. []
Q2: Have there been any studies exploring the chemical reactivity of this compound derivatives?
A2: Yes, researchers have investigated the synthesis and transformation of 4-Ethoxy-1-(2-ethoxyethyl)-4-ethynylpiperidine. [] While the specific details of the transformations were not provided in the abstract, this research indicates ongoing interest in understanding the reactivity of this compound class and its potential for generating novel derivatives with potentially useful biological activities.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B1352358.png)









